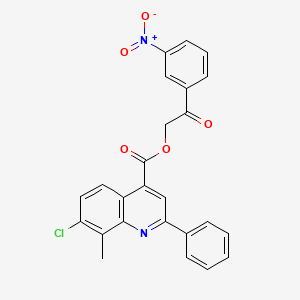
2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate
Description
2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C25H17ClN2O5 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-21(26)11-10-19-20(13-22(27-24(15)19)16-6-3-2-4-7-16)25(30)33-14-23(29)17-8-5-9-18(12-17)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
URZCVHQQMVACOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions to form the desired ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid and 2-(3-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.
Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities that undergo similar chemical reactions.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, chloro group, and ester functionality allows for diverse chemical modifications and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


